Cas no 1394947-77-3 (tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate)
tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate
- tert-butyl 4-hydroxypyrazole-1-carboxylate
- ZB0506
- AT11888
- A1-10287
- SCHEMBL17648499
- BS-30829
- tert-butyl4-hydroxy-1H-pyrazole-1-carboxylate
- JONQFHXWXAHHHX-UHFFFAOYSA-N
- MFCD23110529
- 1-Boc-4-hydroxy-1H-pyrazole
- AKOS040694627
- DB-097146
- 1394947-77-3
- EN300-1217815
- 1-Boc-pyrazol-4-ol
- F2147-6851
- SY301350
-
- MDL: MFCD23110529
- Inchi: 1S/C8H12N2O3/c1-8(2,3)13-7(12)10-5-6(11)4-9-10/h4-5,11H,1-3H3
- InChI Key: JONQFHXWXAHHHX-UHFFFAOYSA-N
- SMILES: O(C(N1C=C(C=N1)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 184.08479225g/mol
- Monoisotopic Mass: 184.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 64.4
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 295.6±32.0 °C at 760 mmHg
- Flash Point: 132.6±25.1 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM325333-100mg |
tert-butyl 4-hydroxypyrazole-1-carboxylate |
1394947-77-3 | 95+% | 100mg |
$120 | 2021-08-18 | |
| Chemenu | CM325333-250mg |
tert-butyl 4-hydroxypyrazole-1-carboxylate |
1394947-77-3 | 95+% | 250mg |
$234 | 2021-08-18 | |
| Chemenu | CM325333-1g |
tert-butyl 4-hydroxypyrazole-1-carboxylate |
1394947-77-3 | 95+% | 1g |
$467 | 2021-08-18 | |
| Chemenu | CM325333-5g |
tert-butyl 4-hydroxypyrazole-1-carboxylate |
1394947-77-3 | 95+% | 5g |
$1256 | 2021-08-18 | |
| TRC | T310656-100mg |
Tert-butyl 4-hydroxy-1h-pyrazole-1-carboxylate |
1394947-77-3 | 100mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T310656-500mg |
Tert-butyl 4-hydroxy-1h-pyrazole-1-carboxylate |
1394947-77-3 | 500mg |
$ 230.00 | 2022-06-02 | ||
| TRC | T310656-1g |
Tert-butyl 4-hydroxy-1h-pyrazole-1-carboxylate |
1394947-77-3 | 1g |
$ 340.00 | 2022-06-02 | ||
| Chemenu | CM325333-100mg |
tert-butyl 4-hydroxypyrazole-1-carboxylate |
1394947-77-3 | 95%+ | 100mg |
$60 | 2023-02-02 | |
| Chemenu | CM325333-250mg |
tert-butyl 4-hydroxypyrazole-1-carboxylate |
1394947-77-3 | 95%+ | 250mg |
$90 | 2023-02-02 | |
| Chemenu | CM325333-1g |
tert-butyl 4-hydroxypyrazole-1-carboxylate |
1394947-77-3 | 95%+ | 1g |
$226 | 2023-02-02 |
tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate Suppliers
tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate
Professional Introduction to Tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate (CAS No. 1394947-77-3)
Tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate, a compound with the chemical formula C9H11O3, is a derivative of pyrazole that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1394947-77-3, exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in the development of bioactive molecules and drug candidates.
The molecular structure of tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate features a pyrazole core substituted with a hydroxyl group at the 4-position and a tert-butyl group at the 1-position. This configuration imparts specific reactivity and binding capabilities, making it an attractive scaffold for medicinal chemists. The presence of both hydroxyl and carboxylate functional groups provides multiple sites for further chemical modification, enabling the synthesis of more complex derivatives with tailored biological activities.
In recent years, there has been growing interest in pyrazole derivatives due to their diverse pharmacological profiles. Studies have demonstrated that compounds containing the pyrazole moiety often exhibit antimicrobial, anti-inflammatory, and anticancer properties. Specifically, the hydroxyl group in tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate can participate in hydrogen bonding interactions, enhancing its binding affinity to biological targets. Additionally, the tert-butyl group provides steric hindrance, which can influence the compound's solubility and metabolic stability.
One of the most compelling aspects of tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate is its potential as a building block for drug discovery. Researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in cancer metabolism. For instance, studies have shown that pyrazole derivatives can modulate the activity of kinases and other enzymes critical for tumor growth and survival. The tert-butyl group's bulkiness can help optimize binding interactions within active sites, while the hydroxyl group can engage in polar interactions with residues in protein targets.
The synthesis of tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate typically involves multi-step organic reactions, starting from commercially available precursors such as methyl acetoacetate and hydrazine hydrate. The introduction of the hydroxyl group at the 4-position is often achieved through selective hydrolysis or oxidation reactions. Subsequent esterification with tert-butanol yields the final product, which can be purified using standard techniques like column chromatography or recrystallization.
In terms of biological activity, preliminary studies on tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate have revealed promising results in vitro. The compound has shown inhibitory effects on certain cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, its ability to interact with biological targets suggests that it may have therapeutic applications beyond oncology. Ongoing research is exploring its efficacy in treating inflammatory diseases and infectious disorders.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds like pyrazole in drug development. The versatility of tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate lies in its ability to be modified at multiple positions, allowing chemists to fine-tune its properties for specific biological outcomes. This flexibility has led to its incorporation into several drug discovery programs aimed at identifying novel therapeutics.
The future prospects for tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate are bright, with ongoing investigations focusing on optimizing its pharmacokinetic properties and exploring new therapeutic indications. Advances in computational chemistry and high-throughput screening are expected to accelerate the discovery of derivatives with enhanced efficacy and reduced toxicity. As our understanding of disease mechanisms continues to evolve, compounds like this are poised to play a crucial role in developing next-generation treatments.
In conclusion, tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate (CAS No. 1394947-77-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in drug discovery efforts. As research progresses, this compound is likely to contribute significantly to the development of innovative therapies addressing a wide range of medical conditions.
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